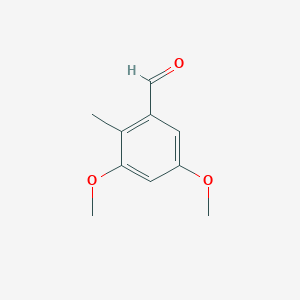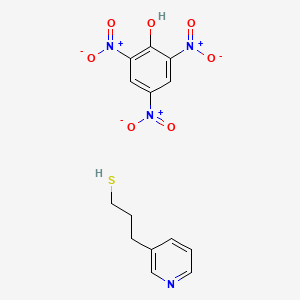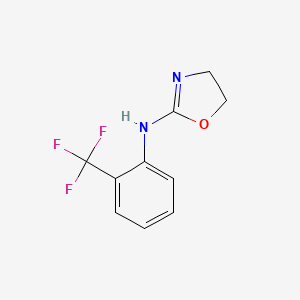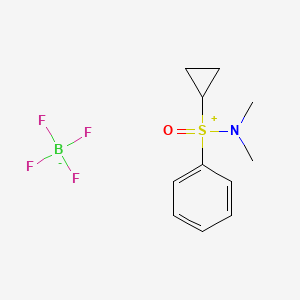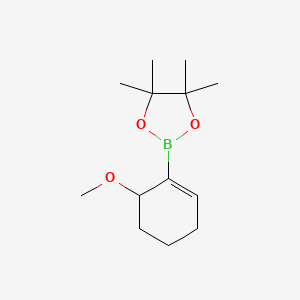
3-Ethylsulfanylhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylsulfanylhexanal is an organic compound with the molecular formula C8H16OS It is an aldehyde with a sulfur-containing ethyl group attached to the third carbon of the hexanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethylsulfanylhexanal can be synthesized through several methods:
Thioetherification of Hexanal: One common method involves the reaction of hexanal with ethanethiol in the presence of a catalyst such as hydrochloric acid. The reaction proceeds via nucleophilic addition of the thiol to the aldehyde, followed by dehydration to form the thioether.
Oxidation of 3-Ethylsulfanylhexanol: Another method involves the oxidation of 3-ethylsulfanylhexanol using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane. This method is advantageous for its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound typically involves the thioetherification method due to its simplicity and cost-effectiveness. The process is carried out in large reactors with continuous monitoring of reaction parameters to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylsulfanylhexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-ethylsulfanylhexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3-ethylsulfanylhexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfur atom in the ethylsulfanyl group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Ethylsulfanylhexanoic acid.
Reduction: 3-Ethylsulfanylhexanol.
Substitution: Various alkylated thioethers.
Applications De Recherche Scientifique
3-Ethylsulfanylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-catalyzed oxidation and reduction reactions.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 3-ethylsulfanylhexanal involves its interaction with various molecular targets:
Oxidation: The aldehyde group is oxidized to a carboxylic acid, which can further participate in biochemical pathways.
Reduction: The aldehyde group is reduced to an alcohol, which can be involved in metabolic processes.
Substitution: The sulfur atom can undergo nucleophilic substitution, forming new compounds with different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Mercaptohexanal: Similar structure but with a thiol group instead of an ethylsulfanyl group.
3-Ethylthiohexanal: Similar structure but with a thioether group instead of an ethylsulfanyl group.
Propriétés
Numéro CAS |
51755-69-2 |
|---|---|
Formule moléculaire |
C8H16OS |
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
3-ethylsulfanylhexanal |
InChI |
InChI=1S/C8H16OS/c1-3-5-8(6-7-9)10-4-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
TXJDCLGEIKSOPV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC=O)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


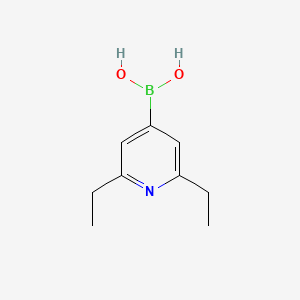
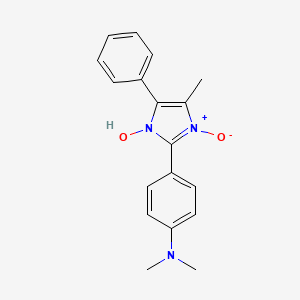
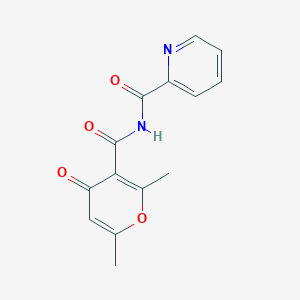
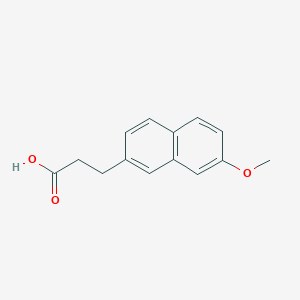
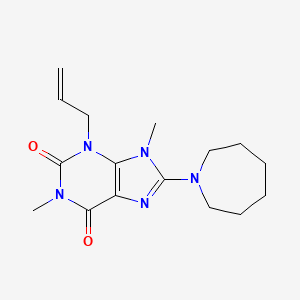
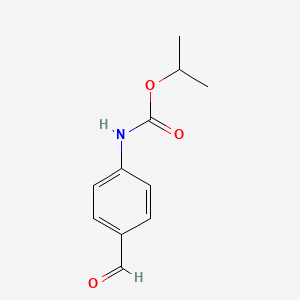
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)
